Welcome to the BenchChem Online Store!
molecular formula C7H7NO2 B8053691 1-(5-Hydroxypyridin-3-yl)ethanone

1-(5-Hydroxypyridin-3-yl)ethanone

Cat. No. B8053691
M. Wt: 137.14 g/mol
InChI Key: PSPKFDYTJSJRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08148407B2

Procedure details

A solution of 1.8 g (14.98 mM) of 5-hydroxy-3-pyridinecarbonitrile in 120 ml of THF is added dropwise to a 1.6 M solution of methyllithium in ether (18.7 ml, 29.92 mM), cooled to 0° C. After stirring for 15 minutes, the reaction medium is allowed to warm up to room temperature and stirring is continued for 2 hours. 50 ml of 0.5 N sulfuric acid solution are added to the reaction medium and the pH of the medium is then brought to 6 by adding concentrated hydrochloric acid solution (10 N). The aqueous phase is saturated with sodium chloride and then extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and concentrated under reduced pressure. The product obtained is then washed with ether and filtered off to give the desired product in the form of a yellow powder with a yield of 75%.
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([C:8]#N)[CH:5]=[N:6]C=1.C[Li].S(=O)(=O)(O)[OH:13].Cl.[Cl-].[Na+].CC[O:22][CH2:23][CH3:24]>C1COCC1>[C:3]([C:4]1[CH:8]=[C:23]([OH:22])[CH:24]=[N:6][CH:5]=1)(=[O:13])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
OC=1C=C(C=NC1)C#N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
18.7 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product obtained
WASH
Type
WASH
Details
is then washed with ether
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=NC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.